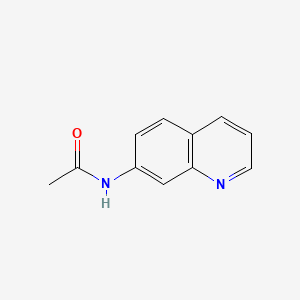

7-Acetylaminoquinoline

Descripción

7-Acetylaminoquinoline is a quinoline derivative featuring an acetylated amino group at the 7-position of the heterocyclic ring. Quinoline scaffolds are renowned for their pharmacological versatility, including antimicrobial, antiproliferative, and antimalarial activities .

Propiedades

IUPAC Name |

N-quinolin-7-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWLXWJCCZTCCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=CC=N2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189729 | |

| Record name | Acetamide, N-7-quinolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36164-42-8 | |

| Record name | Acetamide, N-7-quinolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036164428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-7-quinolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylaminoquinoline typically involves the acetylation of 7-aminoquinoline. One common method is the reaction of 7-aminoquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 7-Acetylaminoquinoline can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction mixture is continuously monitored to maintain optimal conditions, and the product is isolated using industrial purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 7-Acetylaminoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced quinoline derivatives with amine or alkyl groups.

Substitution: Quinoline derivatives with various substituted functional groups.

Aplicaciones Científicas De Investigación

7-Acetylaminoquinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and protein binding.

Medicine: 7-Acetylaminoquinoline derivatives have shown potential as therapeutic agents. They are being explored for their antimicrobial, antimalarial, and anticancer properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the development of materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 7-Acetylaminoquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. In medicinal applications, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Key Observations :

- Synthetic Complexity: 7-Chloro derivatives require palladium catalysts (e.g., Pd(dba)₂) for amine coupling, whereas acetylamino groups may be introduced via simpler acetylation reactions .

- Yield Variability: 7-Chloroquinoline derivatives exhibit yields up to 92%, suggesting efficient methodologies that could be adapted for 7-acetylamino analogues .

Key Findings :

- Antimicrobial Performance: Quinoline-thiazinan hybrids (e.g., compound 7) demonstrate broad-spectrum antimicrobial activity, suggesting that 7-acetylamino derivatives could be similarly potent with optimized substituents .

- Substituent Effects: 7-Fluoro substitution reduces antimalarial efficacy compared to 7-chloro, highlighting the critical role of electronegativity and steric bulk . The acetyl group in 7-acetylaminoquinoline may balance these factors by offering moderate electron-withdrawing effects without excessive steric hindrance.

Actividad Biológica

7-Acetylaminoquinoline is a derivative of the quinoline family, which has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

7-Acetylaminoquinoline features an acetylamino substitution at the 7-position of the quinoline ring. The basic structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 176.18 g/mol

The presence of the acetylamino group enhances its solubility and reactivity, making it a versatile scaffold for further modifications in drug design.

Anticancer Properties

Research indicates that 7-acetylaminoquinoline exhibits significant anticancer activity . It has been shown to inhibit various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. The compound's activity has been compared to well-established chemotherapeutic agents.

Table 1: Anticancer Activity Data

The above data shows that 7-acetylaminoquinoline has a competitive IC50 value compared to doxorubicin, a common chemotherapeutic agent (IC50 = 71.80 µM).

The mechanisms underlying the anticancer effects of 7-acetylaminoquinoline include:

- Inhibition of NQO1 : It acts as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cancer metabolism.

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.

- Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis with other quinoline derivatives highlights the unique properties of 7-acetylaminoquinoline:

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline | Amino group at position 6 | Anticancer activity |

| 7-Acetylaminoquinoline | Acetylamino substitution at position 7 | Reduced cytotoxicity; anticancer |

| 4-Aminoquinoline | Amino group at position 4 | Varies; less studied |

This table illustrates that while other derivatives possess anticancer activity, 7-acetylaminoquinoline's unique substitution pattern may confer specific advantages in terms of reduced cytotoxicity and enhanced selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.